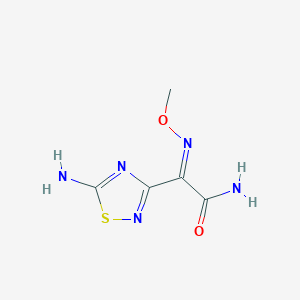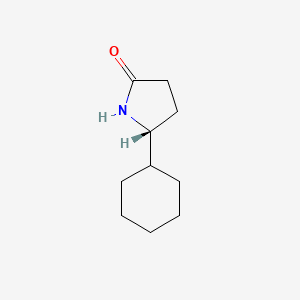![molecular formula C8H7IN2O2 B15052406 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally related to pyrrolo[2,3-b]pyridines.
Uniqueness
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms .
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
4-iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7IN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12) |
InChI Key |
QNGSLJFMRCPKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)


![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)



![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
